Product packaging for 5-(3-Oxocyclohexyl)pentyl acetate(Cat. No.:CAS No. 180900-71-4)

5-(3-Oxocyclohexyl)pentyl acetate

Cat. No.: B12553767
CAS No.: 180900-71-4
M. Wt: 226.31 g/mol
InChI Key: INSIKZHLKOYNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Oxocyclohexyl)pentyl acetate is a high-purity chemical reagent designed for advanced research and development applications. This compound features a cyclohexanone ring linked to a pentyl acetate chain, making it a versatile intermediate in organic synthesis. Its molecular structure suggests potential use in exploring new synthetic pathways, particularly in the development of novel polymers, complex fragrance ingredients, and pharmaceutical intermediates. Researchers can utilize this ester in studies involving Michael addition reactions, a valuable method for carbon-carbon bond formation in green chemistry . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O3 B12553767 5-(3-Oxocyclohexyl)pentyl acetate CAS No. 180900-71-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

180900-71-4

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

5-(3-oxocyclohexyl)pentyl acetate

InChI

InChI=1S/C13H22O3/c1-11(14)16-9-4-2-3-6-12-7-5-8-13(15)10-12/h12H,2-10H2,1H3

InChI Key

INSIKZHLKOYNOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCC1CCCC(=O)C1

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structure determination of organic compounds. For 5-(3-Oxocyclohexyl)pentyl acetate (B1210297), a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Multidimensional NMR experiments are critical for deciphering the complex spin systems present in 5-(3-Oxocyclohexyl)pentyl acetate.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be instrumental in tracing the connectivity within the pentyl chain by showing correlations between adjacent methylene (B1212753) groups. Similarly, it would establish the spin system within the cyclohexanone (B45756) ring, mapping the relationships between the protons on the substituted and unsubstituted carbons.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. An HSQC spectrum would provide a direct link between the proton and carbon assignments for each CH, CH₂, and CH₃ group in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique would be pivotal in assembling the molecular fragments. For instance, it would show correlations between the protons of the pentyl chain and the carbons of the cyclohexanone ring, confirming the attachment point. Furthermore, correlations between the protons on the carbon adjacent to the oxygen of the acetate group and the carbonyl carbon of the acetate would verify the ester linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for probing spatial relationships between protons. nih.gov It detects through-space dipolar couplings, providing insights into the three-dimensional structure and stereochemistry. For this compound, NOESY could help determine the relative orientation of the pentyl side chain with respect to the cyclohexanone ring.

Table 1: Expected Multidimensional NMR Correlations for this compound

NMR Experiment Correlating Nuclei Expected Key Correlations for Structural Elucidation
COSY ¹H - ¹H- Correlations between adjacent protons in the pentyl chain.- Correlations between protons within the cyclohexanone ring.
HSQC ¹H - ¹³C (¹J)- Direct correlation of each proton to its attached carbon atom.
HMBC ¹H - ¹³C (²⁻³J)- Correlation of pentyl protons to cyclohexanone carbons.- Correlation of pentyl protons (at C5) to the acetate carbonyl carbon.
NOESY ¹H - ¹H (through-space)- Spatial proximity between protons on the pentyl chain and the cyclohexanone ring, indicating preferred conformations.

The substituted cyclohexanone ring in this compound is not static and undergoes conformational changes. libretexts.org Dynamic NMR spectroscopy is the technique of choice for studying such processes. youtube.comucl.ac.uk By acquiring NMR spectra at different temperatures, the kinetics of conformational exchange, such as the chair-to-chair interconversion of the cyclohexanone ring, can be investigated. At low temperatures, this process may become slow enough on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. As the temperature is increased, these signals would broaden and eventually coalesce into time-averaged signals. Analysis of the spectra at various temperatures allows for the determination of the energy barrier for this conformational change. nih.gov

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Delineation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry would be used to determine the precise molecular formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass for this compound (C₁₃H₂₂O₃) is 226.1569 u. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thus confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. For this compound, characteristic fragmentation pathways would likely include the loss of the acetate group as acetic acid, cleavage at various points along the pentyl chain, and fragmentation of the cyclohexanone ring.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Key Fragment Ion Neutral Loss Significance
227.1642 ([M+H]⁺)C₇H₁₁O⁺C₆H₁₀O₂Loss of the pentyl acetate side chain
227.1642 ([M+H]⁺)C₁₁H₁₉O⁺C₂H₂O₂Loss of ketene (B1206846) from the acetate portion
227.1642 ([M+H]⁺)C₁₃H₂₃⁺O₃Loss of ozone (less common)
227.1642 ([M+H]⁺)C₈H₁₃O₂⁺C₅H₁₀Cleavage of the pentyl chain

Vibrational Spectroscopy for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group has a characteristic vibrational frequency. For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the ester functional groups. The C-O stretching vibrations of the ester group would also be readily identifiable.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
KetoneC=O stretch~1715
EsterC=O stretch~1735
EsterC-O stretch~1240
AlkaneC-H stretch~2850-2960

Fourier-Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring and Structural Features

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful and often primary tool for the structural characterization of this compound. This technique is particularly adept at identifying the key functional groups present in the molecule: the ketone and the ester.

The FT-IR spectrum of an ester is typically characterized by a "Rule of Three," consisting of three strong absorption bands. spectroscopyonline.com For this compound, these would be:

C=O Stretch (Ester): A very strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹. This peak is characteristic of the carbonyl group within the acetate functionality. The exact position can be influenced by the molecular environment. For instance, the C=O stretch in lupeol (B1675499) acetate is observed at 1733 cm⁻¹. researchgate.net

C-O-C Asymmetric Stretch (Ester): An intense band, typically found between 1300 cm⁻¹ and 1200 cm⁻¹, arises from the asymmetric stretching of the C-O-C bond of the ester group.

C-O-C Symmetric Stretch (Ester): Another strong absorption, usually located between 1100 cm⁻¹ and 1000 cm⁻¹, corresponds to the symmetric stretch of the ester's C-O-C bond.

In addition to the ester group, the cyclohexanone ring also provides a distinct spectroscopic signature:

C=O Stretch (Ketone): A strong absorption band for the cyclic ketone carbonyl group is anticipated around 1715-1700 cm⁻¹. The ring strain and substitution can affect this frequency. The infrared spectrum of cyclohexanone itself shows a prominent carbonyl stretching fundamental at approximately 1710 cm⁻¹ in the liquid phase. mcmaster.ca

The presence of both ester and ketone carbonyl stretches would result in two distinct peaks in the carbonyl region of the FT-IR spectrum, providing clear evidence for the presence of both functional groups in the molecule.

Furthermore, FT-IR is invaluable for real-time reaction monitoring during the synthesis of this compound. youtube.com For example, in an esterification reaction, the disappearance of the broad O-H stretch from the starting alcohol and the appearance of the characteristic C=O and C-O stretches of the ester can be tracked to determine reaction completion. irdg.org This in-situ analysis provides critical kinetic and mechanistic data without the need for sample workup. youtube.com

Table 1: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
EsterC=O Stretch1750-1735Strong, Sharp
KetoneC=O Stretch1715-1700Strong
EsterC-O-C Asymmetric Stretch1300-1200Strong
EsterC-O-C Symmetric Stretch1100-1000Strong
AlkaneC-H Stretch2960-2850Medium to Strong
AlkaneC-H Bend1465-1375Medium

This table is predictive and based on typical values for the respective functional groups.

Raman Spectroscopy for Molecular Fingerprinting and Solid-State Characterization

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FT-IR for the characterization of this compound. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov This often results in different selection rules, meaning that vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the C=O stretching vibrations of both the ketone and ester groups are expected to be observable in the Raman spectrum, though typically weaker than in the FT-IR spectrum. The Raman spectrum of cyclohexanone, for instance, shows a distinct peak for the carbonyl group. researchgate.netchemicalbook.com A key advantage of Raman spectroscopy is the typically weak scattering of the O-H bond, making it particularly useful for monitoring reactions in aqueous or alcoholic media without the interference of a broad solvent peak.

In the context of solid-state characterization, Raman spectroscopy is highly sensitive to the crystalline form (polymorphism) of a compound. Different crystalline arrangements will result in subtle shifts in the Raman spectrum, which can be used to identify and differentiate between polymorphs. This is crucial in pharmaceutical and materials science applications where the physical form of a compound can significantly impact its properties.

Table 2: Expected Key Raman Shifts for this compound

Functional Group/Structural Feature Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
AlkaneC-H Stretch2800-3000Strong
EsterC=O Stretch1735-1750Medium
KetoneC=O Stretch1700-1715Medium
Cyclohexyl RingRing Breathing/Deformation800-1200Strong
Alkyl ChainC-C Stretch800-1200Strong

This table is predictive and based on typical values for the respective functional groups.

Chiroptical Spectroscopic Methods for Stereochemical Assignment (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Since this compound possesses a chiral center at the C3 position of the cyclohexanone ring, chiroptical spectroscopic methods are indispensable for determining its absolute configuration. These techniques, which include Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.orgjascoinc.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org An optically active molecule will absorb one circularly polarized component more strongly than the other, resulting in a CD signal. jascoinc.com For this compound, the carbonyl group of the cyclohexanone ring acts as a chromophore. The n→π* electronic transition of this carbonyl group, which is typically weak in the UV-Vis absorption spectrum, gives rise to a distinct CD signal, known as a Cotton effect. libretexts.org The sign (positive or negative) of this Cotton effect is directly related to the stereochemistry of the chiral center. vlabs.ac.in By applying empirical rules, such as the Octant Rule for ketones, the observed sign of the Cotton effect can be used to deduce the absolute configuration (R or S) of the molecule. vlabs.ac.in

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD spectrum displays a characteristic curve, and in the region of an absorption band of a chromophore, it will show an anomalous dispersion known as a Cotton effect. youtube.com Similar to CD, the shape and sign of the Cotton effect curve in the ORD spectrum of this compound, associated with the ketone chromophore, can be correlated to its absolute configuration. acs.org Historically, ORD was widely used for stereochemical assignments of ketones before CD spectroscopy became more routine. royalsocietypublishing.org

Both CD and ORD are powerful, non-destructive techniques that provide crucial three-dimensional structural information that cannot be obtained from achiral spectroscopic methods like FT-IR or standard NMR.

Advanced Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and any isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. A reverse-phase HPLC method, using a C18 or similar non-polar stationary phase with a polar mobile phase (e.g., acetonitrile (B52724) and water), would be suitable for analyzing this moderately polar compound. sielc.com The retention time and peak purity can be used to quantify the compound and identify impurities.

Gas Chromatography (GC) is also well-suited for the analysis of this volatile ester. The compound's purity can be determined by the relative area of its peak in the chromatogram.

To determine the enantiomeric excess (e.e.) of a chiral sample of this compound, chiral chromatography is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Both chiral HPLC and chiral GC can be employed.

In chiral HPLC , columns with CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins are commonly used to separate enantiomers of a wide range of compounds, including ketones and esters. researchgate.net The separated enantiomers are detected, and the ratio of their peak areas gives a direct measure of the enantiomeric excess.

In chiral GC , a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, is used. This method provides high-resolution separation of volatile enantiomers.

The development of a successful chiral separation method is often empirical and may require screening different chiral stationary phases and mobile phase (for HPLC) or temperature programs (for GC) to achieve baseline resolution of the enantiomers.

For the comprehensive analysis of complex mixtures that may contain this compound, hyphenated techniques that couple a separation method with a spectroscopic detector are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized and their mass-to-charge ratio is determined. jmb.or.kr The resulting mass spectrum provides the molecular weight and fragmentation pattern of the analyte, which serves as a molecular fingerprint for identification. researchgate.netunirioja.esresearchgate.net This is a powerful tool for confirming the identity of the this compound peak and for identifying unknown impurities in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a similar capability for non-volatile or thermally labile compounds. nih.gov The eluent from the HPLC column is directed to a mass spectrometer, allowing for the determination of the molecular weight of the separated components. This is particularly useful for confirming the presence of the target compound in complex matrices like reaction mixtures or biological samples.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a more advanced hyphenated technique that directly couples HPLC with NMR spectroscopy. jpsbr.orgslideshare.netmdpi.com As peaks elute from the HPLC column, they can be trapped in a flow cell within the NMR spectrometer, and a full set of NMR spectra (e.g., ¹H, ¹³C, 2D-NMR) can be acquired. youtube.com This provides unambiguous structural elucidation of the separated components without the need for manual isolation, making it an incredibly powerful tool for the analysis of novel compounds and complex mixtures. jpsbr.org

Mechanistic Investigations of Biological Interactions Non Clinical Focus

In Vitro Studies of Enzyme-Substrate and Enzyme-Inhibitor Interactions

There is no available information regarding the kinetic characterization of enzymatic transformations or molecular docking and binding affinity studies involving 5-(3-Oxocyclohexyl)pentyl acetate (B1210297).

Kinetic Characterization of Enzymatic Transformations

No studies were found that report on the kinetic parameters of any enzymatic reaction with 5-(3-Oxocyclohexyl)pentyl acetate.

Molecular Docking and Binding Affinity Studies with Biological Macromolecules

No molecular docking simulations or binding affinity data for this compound with any biological macromolecules have been published.

Receptor Binding Assays and Ligand-Target Interactions

There are no public reports of receptor binding assays or studies on the ligand-target interactions of this compound.

Cellular Uptake and Intracellular Distribution Studies in Model Systems (non-human cell lines)

Research on the cellular uptake and intracellular distribution of this compound in non-human cell lines has not been documented in the available literature.

Biosynthetic Pathways and Metabolic Fates in Model Organisms (excluding human metabolism)

No information is available concerning the biosynthetic pathways leading to or the metabolic fate of this compound in any model organism.

Structure-Activity Relationship (SAR) Derivations from Analog Studies

There are no published structure-activity relationship studies based on analogs of this compound.

Environmental and Ecological Research on this compound Remains Undocumented in Scientific Literature

Despite a comprehensive search of scientific databases and environmental research literature, no specific studies or data were found concerning the chemical compound this compound. The investigation aimed to gather information on its environmental presence, degradation pathways, and ecological effects, as per the specified research areas. However, the complete absence of this particular compound from published research means that a detailed scientific article on its environmental and ecological profile cannot be generated at this time.

The intended focus of the research was to explore the following areas for this compound:

Environmental Occurrence and Distribution: This includes its detection and measurement in environmental samples such as water, soil, or air, and understanding its sources and movement within ecosystems.

Biodegradation and Abiotic Transformation: This covers how the compound is broken down by microorganisms, as well as by non-biological processes like sunlight (photolysis) or water (hydrolysis).

Ecological Impact: This involves assessing its potential harm to non-human organisms, for example, aquatic invertebrates or plants.

The lack of available data prevents any scientifically accurate reporting on these specific topics for this compound. While general information exists for structurally related compounds, such as cyclohexanes, long-chain alkyl esters, and cyclic ketones, extrapolating this information would be speculative and would not adhere to the strict focus on the requested chemical.

Further research and original studies would be required to determine the environmental behavior and ecological significance of this compound. Until such research is conducted and published, its environmental and ecological profile remains unknown.

Table of Compounds Mentioned

Environmental Science and Ecological Research Pertaining to the Chemical Compound

Development of Environmental Monitoring Methodologies

The environmental monitoring of organic compounds like "5-(3-Oxocyclohexyl)pentyl acetate" and its surrogate, cyclohexanone (B45756), is crucial for assessing their environmental fate, and potential exposure to ecosystems and human populations. Monitoring methodologies are designed to detect and quantify the presence of these compounds in various environmental matrices such as air, water, and soil. Given that cyclohexanone is a widely used industrial solvent and a precursor in the production of nylon, robust analytical methods have been developed for its detection. labproinc.comnih.gov

These methods are generally applicable to its derivatives. The primary analytical technique for the determination of cyclohexanone and similar volatile organic compounds (VOCs) is Gas Chromatography (GC) . sjweh.fi This technique separates compounds in a mixture based on their physical and chemical properties. The choice of detector for the GC system is critical for achieving the desired sensitivity and selectivity.

For instance, a Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons. sjweh.fi The monitoring process typically involves sample collection, preparation, and analysis. In air quality monitoring, for example, vapors can be collected on an adsorbent material like carbon felt, followed by desorption with a solvent and subsequent analysis by GC-FID. sjweh.fi

Biological monitoring is another important aspect, which involves the measurement of the compound or its metabolites in biological samples such as urine or breath to assess occupational exposure. sjweh.fi For cyclohexanone, its metabolite, cyclohexanol (B46403), can be measured in urine and has been shown to correlate well with environmental exposure levels. sjweh.fi

Interactive Data Table: Analytical Methods for Cyclohexanone Monitoring

Below is a summary of established methods for monitoring cyclohexanone, which could be adapted for "this compound".

Matrix Analytical Method Detector Key Findings Reference
Environmental AirGas ChromatographyFlame Ionization Detector (FID)End-of-shift urinary cyclohexanol levels correlated well with time-weighted average environmental cyclohexanone values. sjweh.fi
Alveolar AirGas ChromatographyFlame Ionization Detector (FID)The relationship between cyclohexanone exposure and its concentration in exhaled breath was found to be poorer than that for urinary metabolite. sjweh.fi
Urine (Metabolite: Cyclohexanol)Gas ChromatographyFlame Ionization Detector (FID)Urinary cyclohexanol corrected for creatinine (B1669602) correlated best with cyclohexanone in air. sjweh.fi
Atmospheric Water FilmsGas Chromatography, Ultra-Performance Liquid Chromatography (UPLC)Flame Ionization Detector (FID), Diode-Array DetectorSurface adsorption plays a dominant role in the uptake of cyclohexanone in atmospheric water films. mdpi.com

Remediation Strategies and Environmental Engineering Applications

The release of industrial organic compounds into the environment necessitates the development of effective remediation strategies to mitigate potential adverse effects. For compounds like "this compound" and the well-studied cyclohexanone, remediation approaches can be broadly categorized into physical, chemical, and biological methods.

Advanced Oxidation Processes (AOPs) represent a promising chemical treatment technology for wastewater containing recalcitrant organic compounds. google.comqub.ac.uknih.gov AOPs utilize highly reactive hydroxyl radicals to oxidize and break down complex organic molecules into simpler, less harmful substances. qub.ac.ukresearchgate.net A patented method for treating wastewater from the cyclohexanone ammoximation process involves an initial AOP step to enhance the biodegradability of the wastewater, followed by a sequencing batch reactor (SBR) with activated sludge for further biological treatment. google.com This combination of chemical and biological treatment can effectively remove organic matter and ammonia (B1221849) nitrogen to meet discharge standards. google.com

Biological treatment methods leverage the metabolic capabilities of microorganisms to degrade organic pollutants. Research has demonstrated that certain bacteria, such as Pseudomonas putida, can be metabolically engineered to convert cyclic ketones derived from biomass pyrolysis into valuable hydroxy and dicarboxylic acids. rsc.orgnrel.gov This suggests that bioremediation could be a viable and sustainable strategy for environments contaminated with cyclic ketones. The process of biodegradation can involve enzymes like Baeyer-Villiger monooxygenases (BVMOs), which catalyze the oxidation of cyclic ketones to lactones. mdpi.com

Phytoremediation is an environmental engineering application that uses plants to clean up contaminated soil, water, and air. brandeis.eduresearchgate.net Plants can absorb, accumulate, and in some cases, degrade organic contaminants. brandeis.edu For organic pollutants like solvents and petroleum compounds, the presence of plants can enhance the microbial degradation of these substances in the root zone (rhizosphere). taylorfrancis.comresearchgate.net While specific studies on the phytoremediation of "this compound" are unavailable, the general principles of phytoremediation for organic compounds suggest it could be a potential low-cost and aesthetically pleasing remediation option. brandeis.eduresearchgate.net

Interactive Data Table: Remediation Strategies for Cyclic Ketones and Organic Pollutants

Remediation Strategy Technology/Method Mechanism Application Reference
Chemical TreatmentAdvanced Oxidation Processes (AOPs)Generation of hydroxyl radicals to oxidize organic compounds, increasing biodegradability.Wastewater from industrial processes containing cyclohexanone. google.comqub.ac.uknih.gov
Biological TreatmentBioremediation using engineered bacteria (e.g., Pseudomonas putida)Microbial metabolism of cyclic ketones into other chemical products.Upgrading of cyclic ketones from bio-oil to value-added chemicals. rsc.orgnrel.gov
Biological TreatmentBiodegradation by fungi (e.g., Penicillium canescens)Fungi can metabolize phenoxyalkanoic acids to produce methyl ketones.Degradation of phenoxybutyric acid. nih.gov
Environmental EngineeringPhytoremediationPlants and associated rhizosphere microbes absorb, accumulate, and/or degrade organic contaminants.Remediation of soils contaminated with organic compounds like petroleum hydrocarbons and solvents. brandeis.edutaylorfrancis.comresearchgate.netnih.gov

Theoretical and Computational Chemistry Studies on 5-(3-Oxocyclohexyl)pentyl acetate (B1210297)

While direct and extensive theoretical and computational chemistry studies specifically targeting this compound are not widely available in peer-reviewed literature, its structural motifs—a substituted cyclohexanone ring and a pentyl acetate chain—are common in organic chemistry. Therefore, this article will explore the application of modern computational methodologies to this molecule, drawing upon established theoretical frameworks and findings from studies on analogous compounds.

Derivatives and Analogs: Synthesis, Characterization, and Structure Activity Relationship Studies

Design Principles for Novel Analog Synthesis Based on Retrosynthetic Logic

The design of novel analogs of 5-(3-Oxocyclohexyl)pentyl acetate (B1210297) is guided by retrosynthetic analysis, a technique where the target molecule is systematically broken down into simpler, commercially available starting materials. The core structure features a 1,3-disubstituted cyclohexanone (B45756) ring linked to a pentyl acetate side chain.

Key retrosynthetic disconnections for the 5-(3-Oxocyclohexyl)pentyl acetate scaffold can be proposed at several points:

C-C bond between the ring and the side chain: This is a common and effective disconnection. The synthesis could proceed via the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent derived from a 5-carbon chain) to a cyclohexanone precursor. For instance, the addition of a Grignard reagent to cyclohexanone, followed by dehydration, hydroboration/oxidation, and final oxidation, represents a classical multi-step approach to such structures. acs.org

Formation of the cyclohexanone ring: The ring itself can be constructed through various cyclization strategies. A powerful method involves the Michael-Aldol cascade reaction, where suitable Michael donors and acceptors are reacted to form highly functionalized cyclohexanone skeletons. beilstein-journals.orgnih.gov Another approach is the Diels-Alder reaction, which can create densely functionalized cyclohexene precursors that are then converted to the corresponding cyclohexanone. mdpi.com

Ester linkage: The acetate group can be introduced in the final step via esterification of the corresponding alcohol, 5-(3-Oxocyclohexyl)pentan-1-ol.

These retrosynthetic strategies allow for the logical design of a diverse library of analogs by introducing variations in the starting materials for each fragment. For example, different cyclic ketones, various lengths and functionalities of the side chain, and alternative ester groups can be incorporated to systematically probe the structure-property landscape.

Synthetic Routes to Key Derivatives and Related Metabolites (non-human clinical context)

Based on the design principles, several synthetic routes can be employed to generate key derivatives. A versatile approach involves the alkylation of cyclohexanone enamines or enolates. acs.org For instance, the reaction of a cyclohexanone enamine with a 5-halopentyl acetate derivative can directly form the carbon skeleton, although yields can sometimes be modest. acs.org

A more convergent synthesis might involve a tandem photocatalyzed annulation, where a linear precursor is cyclized to form the α,β-disubstituted cyclohexanone ring in one pot under mild conditions. nih.gov This highlights a modern approach to rapidly access complex cyclic scaffolds. nih.gov

Synthesis of Key Derivatives:

Ring-Substituted Analogs: Analogs with substituents on the cyclohexanone ring can be prepared by starting with appropriately substituted cyclohexanones or by functionalizing the ring post-synthesis. Regioselective deprotonation of the ketone under kinetic or thermodynamic control allows for reactions at either the C-2 or C-6 positions. acs.org

Side-Chain Modified Analogs: The length and functionality of the pentyl acetate chain can be varied. This is typically achieved by using different alkylating agents in the coupling step. For example, using 1-bromo-3-propyl acetate or 1-bromo-6-hexyl acetate would yield analogs with shorter or longer side chains, respectively.

Ester Group Analogs: The terminal acetate group can be readily replaced by other ester or amide functionalities. This is accomplished by first synthesizing the precursor alcohol, 5-(3-Oxocyclohexyl)pentan-1-ol, and then reacting it with various acyl chlorides, anhydrides, or carboxylic acids to form the desired ester or with an amine to form an amide.

Synthesis of Related Metabolites: In a non-human clinical context, metabolites are often produced through biocatalytic systems that mimic metabolic pathways. nih.gov Key metabolic transformations for a compound like this compound would likely involve:

Ester Hydrolysis: Cleavage of the acetate ester to yield the corresponding alcohol, 5-(3-Oxocyclohexyl)pentan-1-ol, and acetic acid.

Ketone Reduction: Reduction of the cyclohexanone carbonyl group to a secondary alcohol, resulting in stereoisomeric cyclohexanol (B46403) derivatives.

Hydroxylation: Oxidation of the cyclohexane ring or the pentyl side chain at various positions.

Biocatalytic systems, utilizing enzymes like esterases, reductases, and cytochrome P450 monooxygenases, can be designed to produce these specific metabolites for further study. nih.gov

Comparative Spectroscopic and Structural Analysis of Analogs

The characterization of this compound and its analogs relies heavily on spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: The IR spectrum of the parent compound will be dominated by two key absorption bands:

A strong C=O stretch for the cyclic ketone, typically found around 1715 cm⁻¹. chegg.com

A strong C=O stretch for the ester carbonyl, usually appearing at a higher frequency, around 1740 cm⁻¹.

A C-O stretch for the ester group between 1250-1000 cm⁻¹.

Sp³ C-H stretching vibrations just below 3000 cm⁻¹. youtube.com

Modification of the functional groups will cause predictable shifts in these bands. For example, reducing the ketone to a hydroxyl group would result in the disappearance of the ~1715 cm⁻¹ peak and the appearance of a broad O-H stretch around 3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the structure. Key signals for this compound would include a singlet for the acetate methyl protons (~2.0 ppm), a triplet for the -CH₂-O- protons of the ester (~4.0 ppm), and a complex series of multiplets for the numerous methylene (B1212753) protons on the cyclohexane ring and the pentyl chain between ~1.2 and 2.4 ppm. youtube.comchemicalbook.com The protons alpha to the ketone carbonyl are typically deshielded and appear further downfield (~2.2-2.4 ppm). chegg.com

¹³C NMR: The carbon spectrum is also highly informative. The carbonyl carbon of the ketone is characteristically found far downfield, around 210 ppm. youtube.com The ester carbonyl carbon appears around 171 ppm. The carbon attached to the ester oxygen (-CH₂-O-) would be found around 64 ppm, while the other aliphatic carbons would resonate in the 20-45 ppm range.

Structural analogs will exhibit distinct changes in their NMR spectra. For example, adding a methyl group to the cyclohexane ring would introduce a new signal in both the ¹H and ¹³C NMR spectra, and the splitting patterns of adjacent protons would be altered.

Interactive Data Table: Expected Spectroscopic Data for Analogs

CompoundKey IR Peak (C=O ketone, cm⁻¹)Key ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)
This compound~17152.0 (s, 3H, -COCH₃), 4.0 (t, 2H, -CH₂O-)~210 (C=O, ketone), ~171 (C=O, ester)
5-(3-Hydroxycyclohexyl)pentyl acetateN/A (O-H at ~3300)3.6 (m, 1H, -CHOH), 4.0 (t, 2H, -CH₂O-)~70 (-CHOH), ~171 (C=O, ester)
5-(3-Oxocyclohexyl)pentyl propanoate~17151.1 (t, 3H, -CH₂CH₃), 2.3 (q, 2H, -COCH₂-), 4.0 (t, 2H, -CH₂O-)~210 (C=O, ketone), ~174 (C=O, ester)

Systematic Elucidation of Structure-Activity Relationships (SAR) or Structure-Property Relationships (SPR)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate specific structural features of the analogs with their biological activity or physical properties. nih.gov For cyclohexyl-containing compounds, SAR studies are crucial for optimizing properties like binding affinity to a biological target. nih.gov

To efficiently explore the SAR of this compound, combinatorial chemistry and parallel synthesis techniques are invaluable. These methods allow for the rapid generation of large, diverse libraries of related compounds. researchgate.net

A typical combinatorial approach would involve a "scaffold-and-appendage" strategy:

Scaffold Synthesis: A common intermediate, such as 5-(3-oxocyclohexyl)pentan-1-ol, is synthesized on a larger scale.

Parallel Reactions: This intermediate is then distributed into an array of reaction vessels (e.g., a 96-well plate).

Diversification: In each well, a different building block (e.g., a unique acyl chloride) is added to create a library of diverse ester analogs.

Similarly, the cyclohexane ring can be diversified by using a variety of substituted starting materials, and the linker chain can be varied by using different omega-haloalkyl esters in the initial coupling step. This positional scanning—systematically altering one part of the molecule while keeping others constant—allows researchers to map the SAR and identify which positions are most sensitive to modification.

Cyclohexanone Moiety: The ketone group is a key hydrogen bond acceptor. Reducing it to a hydroxyl group introduces a hydrogen bond donor and a new stereocenter, which can drastically alter binding to a biological target. The substitution of the hydroxyl group in place of a keto group on a cyclohexane ring has been shown to increase the motional degrees of freedom of the molecule. acs.org

Linker Chain: The five-carbon (pentyl) linker provides significant conformational flexibility. Altering its length can change the distance and relative orientation between the cyclohexane ring and the terminal ester group. A shorter chain reduces flexibility and may introduce steric constraints, while a longer chain increases lipophilicity and flexibility. Replacing a flexible alkyl chain with a rigid cyclohexyl group can reduce entropy, potentially leading to better affinity for a target. pharmablock.com

Interactive Data Table: Predicted Impact of Functional Group Modifications

ModificationStructural ChangePredicted Impact on Properties
Ketone ReductionC=O → CH(OH)Increased polarity; introduces H-bond donor; creates new chiral center.
Chain ShorteningPentyl → PropylDecreased lipophilicity; decreased flexibility; may alter binding geometry.
Chain LengtheningPentyl → HeptylIncreased lipophilicity; increased flexibility.
Ester to Amide-OCOCH₃ → -NHCOCH₃Increased polarity; introduces H-bond donor; may increase metabolic stability.
Ring SubstitutionAdd CH₃ to ringIncreased lipophilicity; introduces steric bulk; may lock ring conformation.

Stereochemical Aspects of Derivative Synthesis and Observed Activity

The presence of a substituent at the 3-position of the cyclohexanone ring means that this compound is a chiral molecule. The synthesis of such compounds can result in a racemic mixture of two enantiomers. Furthermore, additional modifications, such as the reduction of the ketone, can introduce a second stereocenter, leading to the formation of diastereomers.

The stereochemistry of substituted cyclohexanones is critical as different stereoisomers often exhibit vastly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral, and one enantiomer may fit into a binding site much more effectively than the other.

Therefore, stereoselective synthesis is highly desirable. beilstein-journals.org Methodologies to achieve this include:

Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other. mdpi.com

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction.

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product.

The stereoselectivity of nucleophilic additions to the carbonyl group of substituted cyclohexanones is a well-studied area, with the direction of attack (axial vs. equatorial) being influenced by steric and electronic factors of the existing ring substituents. acs.org Elucidating the absolute stereochemistry of the active analogs (e.g., through X-ray crystallography) is a critical step in understanding the precise nature of the molecule's interaction with its biological target.

Interdisciplinary Research Perspectives and Emerging Areas

Integration with Materials Science for Novel Applications

The bifunctional nature of 5-(3-Oxocyclohexyl)pentyl acetate (B1210297), containing both a ketone and an ester, presents theoretical possibilities for its use in materials science.

As a Monomer or Linker:

Theoretically, the cyclohexanone (B45756) moiety could be a site for polymerization reactions, such as aldol (B89426) condensations or other reactions involving the α-protons, to form novel polymer backbones. The pentyl acetate group could serve as a flexible side chain, influencing the polymer's physical properties like solubility and glass transition temperature. Alternatively, the ester could be hydrolyzed to an alcohol and a carboxylic acid, providing two additional functional points for creating cross-linked polymer networks or for use as a linker molecule to connect different polymer chains or to attach other functional molecules to a polymer scaffold.

As a Functional Component:

The polarity of the ketone and ester groups could be exploited to create materials with specific surface properties. For instance, incorporating this compound into a polymer matrix could enhance its adhesion to polar surfaces or modify its interaction with solvents. The cyclohexyl ring provides a degree of rigidity which, combined with the flexible pentyl chain, could be used to design materials with tailored mechanical properties.

Nanotechnology Applications and Nanomaterial Hybrid Systems

In nanotechnology, the functional groups of 5-(3-Oxocyclohexyl)pentyl acetate could theoretically be used to functionalize the surface of nanoparticles.

Surface Modification of Nanomaterials:

The ester or ketone group could act as an anchor to bind the molecule to the surface of metal oxide or other types of nanoparticles. This surface modification could serve several purposes:

Improving Dispersion: The pentyl acetate chain could provide steric hindrance, preventing the agglomeration of nanoparticles in a solvent or a polymer matrix.

Introducing Functionality: The ketone group could remain available for further chemical reactions after the molecule is attached to a nanoparticle surface, allowing for the subsequent attachment of other molecules, such as fluorescent dyes or drug molecules.

Nanomaterial Hybrid Systems:

By serving as a linker, this compound could be used to create hybrid systems where nanoparticles are integrated into a polymer matrix. The molecule could form a covalent or non-covalent bridge between the nanoparticle surface and the polymer chains, enhancing the mechanical and thermal properties of the resulting nanocomposite material.

Chemo-Enzymatic Synthesis and Biotransformation Research

The structure of this compound makes it an interesting theoretical substrate for chemo-enzymatic synthesis and biotransformation studies. This approach combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. beilstein-journals.org

Enzymatic Reactions:

Esterases and Lipases: These enzymes could be used for the enantioselective hydrolysis or synthesis of the pentyl acetate ester. researchgate.net This would be a valuable method for producing chiral versions of the compound or related derivatives, which is often a crucial requirement for biologically active molecules. For example, lipase-catalyzed synthesis has been used to produce ascorbyl-6-O-oleate, demonstrating the utility of enzymes in ester synthesis. researchgate.net

Ketoreductases: The ketone group on the cyclohexyl ring is a prime target for enzymatic reduction by ketoreductases or alcohol dehydrogenases. This would allow for the stereoselective synthesis of the corresponding cyclohexanol (B46403) derivative, providing access to specific stereoisomers that might be difficult to obtain through traditional chemical methods.

Baeyer-Villiger Monooxygenases: These enzymes could catalyze the oxidation of the cyclohexanone ring to form a lactone, a valuable structural motif in many natural products and pharmaceuticals.

The integration of such enzymatic steps with traditional chemical transformations could lead to more efficient and sustainable routes for the synthesis of complex molecules derived from this compound. beilstein-journals.orgnih.gov For instance, a chemo-enzymatic approach has been successfully used for the synthesis of C-9 acetylated sialosides, where an enzymatic step involving a sialyltransferase was key to the process. nih.gov

Biotransformation:

Introducing this compound to microbial cultures could lead to a variety of biotransformed products. Microorganisms possess a vast array of enzymes that could modify the compound's structure through reactions like hydroxylation, oxidation, or reduction at various positions on the cyclohexyl ring or the pentyl chain. This approach could be used to generate a library of novel compounds for screening in drug discovery or other applications.

Advanced Sensing and Detection Technologies

The functional groups of this compound offer theoretical possibilities for its use in the development of advanced chemical sensors.

As a Recognition Element:

The ketone or ester group could serve as a recognition site for specific analytes. For example, the ketone could form a Schiff base with primary amines, providing a basis for detecting amine-containing compounds. The molecule could be immobilized on the surface of a transducer (e.g., an electrode, an optical fiber, or a quartz crystal microbalance). The binding of an analyte to the immobilized compound would then generate a measurable signal.

In Sensor Arrays:

By modifying the structure of this compound to include a reporter group (e.g., a fluorophore), it could be used as a component in a chemosensor array or "chemical nose." The interaction of different analytes with the modified compound would cause a change in the reporter's signal (e.g., a change in fluorescence intensity or color), allowing for the detection and differentiation of various substances.

Future Research Trajectories and Collaborative Opportunities

The potential applications of this compound span multiple scientific disciplines, suggesting promising avenues for future research and collaboration.

Chemical Biology:

Probe Development: The compound could be modified to create chemical probes for studying biological systems. For instance, attaching a fluorescent tag or a reactive group could allow for the visualization or identification of proteins that interact with the cyclohexanone or acetate functionalities.

Drug Discovery: The cyclohexanone ring is a common scaffold in many biologically active molecules. Derivatives of this compound could be synthesized and screened for potential therapeutic activities. Collaborative efforts between synthetic chemists and biologists would be crucial for designing, synthesizing, and testing these new compounds.

Environmental Chemistry:

Biodegradation Studies: Research into the environmental fate and biodegradation of this compound would be valuable. Understanding how this compound is broken down by microorganisms in soil and water is important for assessing its environmental impact. iupac.org This is particularly relevant for compounds with widespread potential use.

Green Chemistry: The exploration of biocatalytic and chemo-enzymatic routes for the synthesis and modification of this compound aligns with the principles of green chemistry. Collaborations between enzymologists, organic chemists, and chemical engineers could lead to the development of more sustainable chemical processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.